REACTION_CXSMILES
|
C([O-])=O.[NH4+:4].C[O:6][C:7]([C:9]1[S:10][CH:11]=[C:12]([CH3:17])[C:13]=1[NH:14][CH:15]=O)=O>C(N)=O>[CH3:17][C:12]1[C:13]2[N:14]=[CH:15][NH:4][C:7](=[O:6])[C:9]=2[S:10][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=C(C1NC=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC2=C1N=CNC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |